molecular formula C8H11NO4S2 B13537236 1-[2-(Methanesulfonyl)phenyl]methanesulfonamide CAS No. 83055-86-1

1-[2-(Methanesulfonyl)phenyl]methanesulfonamide

Cat. No.: B13537236
CAS No.: 83055-86-1
M. Wt: 249.3 g/mol
InChI Key: ICRCGYUJMWBKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methanesulfonylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methanesulfonylphenyl)methanesulfonamide typically involves the reaction of 2-methanesulfonylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2-Methanesulfonylphenylamine+Methanesulfonyl chloride(2-Methanesulfonylphenyl)methanesulfonamide+HCl\text{2-Methanesulfonylphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{(2-Methanesulfonylphenyl)methanesulfonamide} + \text{HCl} 2-Methanesulfonylphenylamine+Methanesulfonyl chloride→(2-Methanesulfonylphenyl)methanesulfonamide+HCl

Industrial Production Methods

Industrial production of (2-Methanesulfonylphenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated sulfonamides.

Mechanism of Action

The mechanism of action of (2-Methanesulfonylphenyl)methanesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methanesulfonylphenyl)methanesulfonamide is unique due to its specific structure, which allows for selective binding to certain biological targets. This selectivity can enhance its effectiveness in medicinal applications compared to simpler sulfonamides.

Properties

CAS No.

83055-86-1

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

(2-methylsulfonylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3,(H2,9,12,13)

InChI Key

ICRCGYUJMWBKJQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.